

Application Note: ^1H and ^{13}C NMR Spectral Analysis of Diethyl 5-(hydroxymethyl)isophthalate

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Compound of Interest

Compound Name:	Diethyl 5-(hydroxymethyl)isophthalate
Cat. No.:	B061330

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl 5-(hydroxymethyl)isophthalate is a chemical compound with applications in the synthesis of various organic molecules, including polymers and pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such compounds. This document provides a detailed protocol for the acquisition and interpretation of ^1H and ^{13}C NMR spectra for **Diethyl 5-(hydroxymethyl)isophthalate**, ensuring accurate spectral assignment for research and quality control purposes.

Chemical Structure and Atom Numbering

The unequivocal assignment of NMR signals is predicated on a clear and consistent numbering of the atoms within the molecule. The structure and IUPAC numbering for **Diethyl 5-(hydroxymethyl)isophthalate** are presented below.

Caption: Chemical structure of **Diethyl 5-(hydroxymethyl)isophthalate** with atom numbering.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

- Sample Weighing: Accurately weigh 5-25 mg of **Diethyl 5-(hydroxymethyl)isophthalate** for ^1H NMR, and 50-100 mg for ^{13}C NMR.[1]
- Solvent Selection: Use a deuterated solvent, typically Chloroform-d (CDCl_3), as it is effective for dissolving the compound and provides a reference signal.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2]
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[3]
- Final Volume: Ensure the final volume in the NMR tube is between 0.55 mL and 0.7 mL.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[1]

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 300 or 500 MHz).

- Instrument Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and tune the probe.
- Shimming: Perform magnetic field shimming to optimize the field homogeneity, which is essential for achieving sharp, well-resolved peaks.[4]
- ^1H NMR Acquisition Parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Spectral Width: -2 to 12 ppm
- ^{13}C NMR Acquisition Parameters:
 - Pulse Angle: 45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Decoupling: Proton broadband decoupling
 - Spectral Width: 0 to 200 ppm

NMR Data and Spectral Assignment

^1H NMR Spectral Data

The ^1H NMR spectrum of **Diethyl 5-(hydroxymethyl)isophthalate** is characterized by distinct signals corresponding to the aromatic, hydroxymethyl, and ethyl ester protons.

Signal Assignment (Proton)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-13, H-15 (CH_3)	~1.42	Triplet (t)	6H	~7.1
-OH	~2.50	Singlet (s, broad)	1H	-
H-12, H-14 (CH_2)	~4.41	Quartet (q)	4H	~7.1
H-11 (CH_2OH)	~4.82	Singlet (s)	2H	-
H-6	~8.25	Singlet (s)	2H	-
H-4	~8.60	Singlet (s)	1H	-

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and solvent.

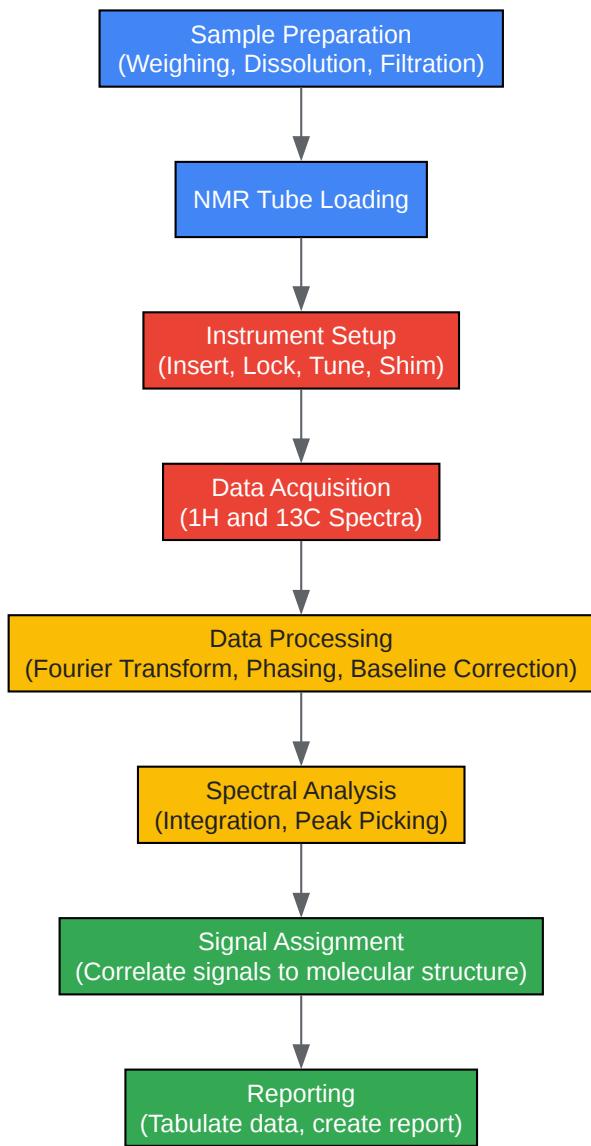
^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum provides information on the carbon framework of the molecule.

Signal Assignment (Carbon)	Chemical Shift (δ , ppm)
C-13, C-15 (CH_3)	~14.2
C-12, C-14 (CH_2)	~61.5
C-11 (CH_2OH)	~64.0
C-4, C-6	~129.5
C-2	~131.0
C-1, C-3	~134.0
C-5	~142.5
C-7, C-9 (C=O)	~165.8

Workflow for NMR Spectral Analysis

The process from sample preparation to final spectral assignment follows a logical workflow.



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Caption: General workflow for NMR sample analysis.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR spectral assignment of **Diethyl 5-(hydroxymethyl)isophthalate**. By following the detailed experimental protocols and utilizing the provided spectral data tables and workflow, researchers can

confidently characterize this compound. Accurate NMR analysis is indispensable for ensuring the identity, purity, and quality of chemical entities in research and development.

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